molecular formula C19H24Cl2N2O2 B7705071 Azepan-1-yl-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methanone

Azepan-1-yl-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methanone

Cat. No.: B7705071
M. Wt: 383.3 g/mol
InChI Key: CRJYEXOZMRCYPO-UHFFFAOYSA-N
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Description

Azepan-1-yl-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methanone is a complex organic compound with a unique structure that includes an azepane ring, a piperidine ring, and a dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

    Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group is introduced via acylation reactions, often using 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Azepane Ring: The azepane ring is formed through the cyclization of a suitable precursor, such as 1,6-diaminohexane.

    Coupling Reactions: The final step involves coupling the azepane and piperidine rings with the dichlorobenzoyl group, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Azepan-1-yl-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methanone can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the dichlorobenzoyl group, potentially converting it to a benzyl alcohol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorobenzoyl group, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Azepan-1-yl-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

    Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of Azepan-1-yl-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets:

    Neurotransmitter Receptors: The compound may bind to receptors such as the dopamine or serotonin receptors, modulating their activity.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Azepan-1-yl-piperidin-4-yl-methanone: Similar structure but lacks the dichlorobenzoyl group.

    1-Azepanyl(4-piperidinyl)methanone: Another similar compound with slight variations in the substituents.

Uniqueness

Azepan-1-yl-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methanone is unique due to the presence of the dichlorobenzoyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

azepan-1-yl-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24Cl2N2O2/c20-15-5-6-16(17(21)13-15)19(25)23-11-7-14(8-12-23)18(24)22-9-3-1-2-4-10-22/h5-6,13-14H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJYEXOZMRCYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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